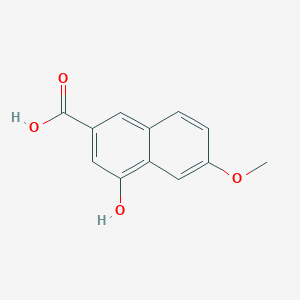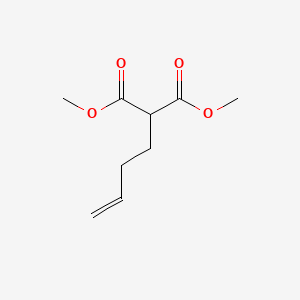
Dimethyl 2-(but-3-en-1-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(but-3-en-1-yl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of two ester groups attached to a malonic acid backbone, with a but-3-en-1-yl substituent. This compound is of interest in organic synthesis due to its versatility and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(but-3-en-1-yl)malonate can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines such as pyrrolidine, piperidine, morpholine, and piperazine . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. The reaction mechanism involves a Knoevenagel condensation followed by nucleophilic addition .
Industrial Production Methods
Industrial production of this compound often involves the esterification of cyanoacetic acid with methanol under the catalytic influence of sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Dimethyl 2-(but-3-en-1-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted malonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 2-(but-3-en-1-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: This compound is employed in the production of dyes, fragrances, and polymers.
作用機序
The mechanism of action of dimethyl 2-(but-3-en-1-yl)malonate involves its reactivity as a malonate ester. The compound can undergo nucleophilic addition reactions, where the malonate ester acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
dimethyl 2-but-3-enylpropanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4,7H,1,5-6H2,2-3H3 |
InChIキー |
YOZVGFNUZHYTTQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


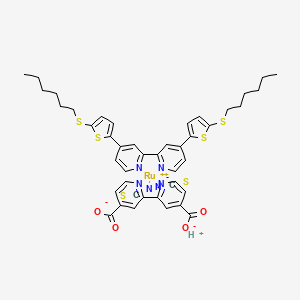
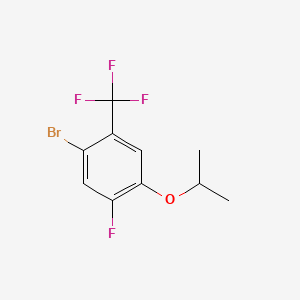


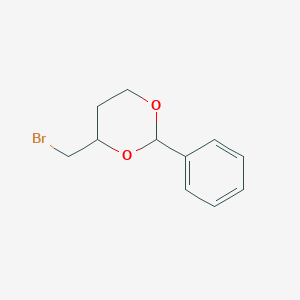
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
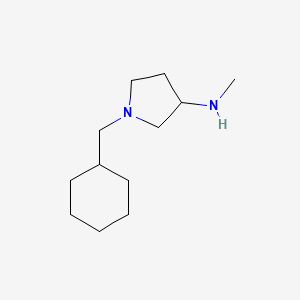
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
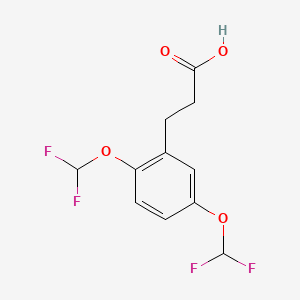


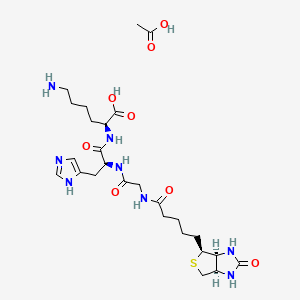
![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
